Regorafenib N-oxide and N-desmethyl (M5)-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Regorafenib N-oxide and N-desmethyl (M5)-d3 is a metabolite of regorafenib, a multiple tyrosine kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma . This compound is formed through the metabolic processes involving oxidation and demethylation of regorafenib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Regorafenib N-oxide and N-desmethyl (M5)-d3 involves the oxidation of regorafenib to form the N-oxide derivative, followed by demethylation to produce the N-desmethyl compound . The specific reaction conditions typically involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for the oxidation step, and demethylation can be achieved using reagents like boron tribromide or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Regorafenib N-oxide and N-desmethyl (M5)-d3 undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of additional metabolites.
Reduction: The compound can be reduced back to its parent form, regorafenib.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Regorafenib N-oxide and N-desmethyl (M5)-d3 has several scientific research applications:
Biology: Studied for its role in the metabolic pathways of regorafenib and its impact on cellular processes.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties in cancer treatment.
Industry: Utilized in the development of new therapeutic agents and in drug monitoring programs.
Mechanism of Action
Regorafenib N-oxide and N-desmethyl (M5)-d3 exerts its effects by inhibiting multiple protein kinases involved in tumor growth and angiogenesis . The compound targets vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and fibroblast growth factor receptors, among others . By blocking these pathways, it inhibits tumor cell proliferation and induces apoptosis .
Comparison with Similar Compounds
Similar Compounds
Regorafenib: The parent compound, also a multiple tyrosine kinase inhibitor.
Sorafenib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Uniqueness
Regorafenib N-oxide and N-desmethyl (M5)-d3 is unique due to its specific metabolic pathway and the formation of both N-oxide and N-desmethyl derivatives . This dual modification enhances its pharmacological activity and provides a distinct profile compared to other similar compounds .
Properties
Molecular Formula |
C20H13ClF4N4O4 |
---|---|
Molecular Weight |
487.8 g/mol |
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-3,5,6-trideuterio-1-oxidopyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C20H13ClF4N4O4/c21-14-3-1-10(7-13(14)20(23,24)25)27-19(31)28-16-4-2-11(8-15(16)22)33-12-5-6-29(32)17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,27,28,31)/i5D,6D,9D |
InChI Key |
JPEWXTSDCNCZOD-DINNLGBQSA-N |
Isomeric SMILES |
[2H]C1=C([N+](=C(C(=C1OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[2H])C(=O)N)[O-])[2H] |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=[N+](C=C3)[O-])C(=O)N)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.